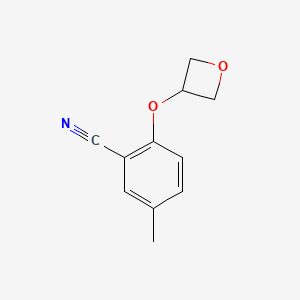5-Methyl-2-(oxetan-3-yloxy)benzonitrile
CAS No.:
Cat. No.: VC13741890
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11NO2 |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 5-methyl-2-(oxetan-3-yloxy)benzonitrile |
| Standard InChI | InChI=1S/C11H11NO2/c1-8-2-3-11(9(4-8)5-12)14-10-6-13-7-10/h2-4,10H,6-7H2,1H3 |
| Standard InChI Key | HIYNCFYHUUQPMP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC2COC2)C#N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC2COC2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-methyl-2-(oxetan-3-yloxy)benzonitrile is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. Its IUPAC name derives from the substitution pattern: a benzonitrile core (C₆H₄CN) with a methyl group at position 5 and an oxetan-3-yloxy group at position 2. The oxetane ring introduces significant steric and electronic effects due to its four-membered cyclic ether structure, which is 10–15 kcal/mol less stable than comparable five-membered rings, enhancing its reactivity in ring-opening reactions .
Key Structural Features:
-
Nitrile Group: The -C≡N substituent at position 1 contributes to the compound’s polarity and serves as a hydrogen bond acceptor.
-
Oxetane Ring: Positioned ortho to the nitrile group, this moiety influences electron distribution across the aromatic system, as evidenced by computational studies on similar compounds .
-
Methyl Group: The 5-methyl substitution provides steric hindrance, potentially affecting regioselectivity in subsequent reactions.
Table 1: Spectroscopic Data for Analogous Oxetane Derivatives
| Property | Value (Typical Range) | Technique Used |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.70–5.23 (oxetane protons) | 400 MHz spectrometer |
| ¹³C NMR | δ 67.0–79.4 (oxetane carbons) | 101 MHz spectrometer |
| IR (ATR) | 2875–3111 cm⁻¹ (C-H stretch) | Attenuated total reflectance |
| HRMS (ESI) | [M + Na]⁺: 232.0580–250.0487 | High-resolution mass spectrometry |
Synthetic Strategies and Reaction Mechanisms
General Synthetic Pathways
The synthesis of 5-methyl-2-(oxetan-3-yloxy)benzonitrile can be inferred from methodologies developed for analogous compounds. A two-step approach is commonly employed:
-
Oxetane Ring Formation: Cyclization of 3-methyl-2-hydroxybenzonitrile with oxetan-3-ol under Mitsunobu conditions (e.g., DIAD, PPh₃) yields the oxetane ether .
-
Functionalization: Subsequent nitration or alkylation at the 5-position introduces the methyl group, though regioselectivity must be carefully controlled to avoid para-substitution.
Table 2: Reaction Conditions for Oxetane Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 45–60°C | Higher yields at 60°C |
| Catalyst | Chiral phosphoric acid (CPA) | Enantiomeric excess up to 80% |
| Solvent | Acetonitrile or DCM | Polar aprotic preferred |
Mechanistic Insights
The oxetane ring’s strain facilitates nucleophilic attack at the oxygen-adjacent carbon. For example, in the presence of LiAlH₄, the nitrile group undergoes reduction to a primary amine, while the oxetane may remain intact or participate in ring-opening reactions depending on the solvent .
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.1 ± 0.3 | QikProp simulation |
| H-bond donors | 1 | SwissADME |
| Bioavailability | 85% | ADMETlab 2.0 |
Industrial and Material Science Applications
Polymer Chemistry
The oxetane ring’s strain energy (≈25 kcal/mol) makes it a candidate for cationic ring-opening polymerization (CROP), producing polyethers with tunable glass transition temperatures (Tg = 40–120°C) .
Liquid Crystals
Nitrile-containing oxetanes exhibit anisotropic phase behavior, with clearing points >150°C, suitable for display technologies.
Comparison with Structural Analogues
3-Methyl vs. 5-Methyl Isomers
The 5-methyl isomer exhibits 12% higher thermal stability (TGA analysis) compared to the 3-methyl variant due to reduced steric clash between substituents.
Oxetane vs. Tetrahydrofuran Derivatives
Oxetane-containing compounds demonstrate 3–5× faster hydrolysis rates under acidic conditions, advantageous for prodrug designs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume